molecular formula C9H3Cl2NS B3375145 3,6-dichlorobenzo[b]thiophene-2-carbonitrile CAS No. 1071350-10-1

3,6-dichlorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B3375145
CAS No.: 1071350-10-1
M. Wt: 228.1 g/mol
InChI Key: KVRVCOWCSWURKY-UHFFFAOYSA-N
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Description

Academic Significance of the Benzothiophene (B83047) Core in Organic and Medicinal Chemistry Research

The benzothiophene nucleus is a key structural motif found in numerous pharmaceutically active compounds. nih.goveurekaselect.comijpsjournal.com Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that allows for diverse interactions with biological targets. nih.gov The academic and industrial significance of this scaffold is underscored by its presence in several commercially successful drugs.

The benzothiophene core has been identified as a pharmacophore responsible for a wide range of biological activities, including but not limited to:

Anticancer: Various benzothiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Antimicrobial: The scaffold is present in compounds exhibiting antibacterial and antifungal properties.

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents.

Enzyme Inhibition: The benzothiophene nucleus can be tailored to inhibit specific enzymes involved in disease pathways.

The versatility of the benzothiophene ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and pharmacokinetic profile. This has led to the development of extensive libraries of benzothiophene derivatives, each with the potential for novel therapeutic applications.

Table 1: Examples of FDA-Approved Drugs Containing the Benzothiophene Scaffold

Drug NameTherapeutic Class
RaloxifeneSelective Estrogen Receptor Modulator (SERM)
Zileuton5-Lipoxygenase Inhibitor (Anti-asthmatic)
SertaconazoleAntifungal Agent

Contextualizing 3,6-Dichlorobenzo[b]thiophene-2-carbonitrile within the Benzothiophene Class

The Benzothiophene Core: Provides the fundamental bicyclic aromatic scaffold.

Chlorine Substituents: The electron-withdrawing nature of the chlorine atoms can significantly influence the electronic distribution within the aromatic system, potentially affecting its reactivity and interactions with biological targets. The positions of these substituents are critical in determining the molecule's shape and how it fits into a binding pocket.

The Nitrile Group: The cyano (-C≡N) group is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group and can participate in a variety of chemical transformations. In medicinal chemistry, a nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

While direct research on this compound is not extensively documented in publicly available literature, significant research has been conducted on its corresponding carboxylic acid, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid . This closely related compound has been investigated for its potential therapeutic effects, including its role in alleviating ulcerative colitis by suppressing the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and regulating intestinal microbiota. nih.govwjgnet.comnih.gov

Given the close structural relationship, this compound is likely a key synthetic intermediate in the preparation of the corresponding carboxylic acid and other derivatives. The nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions. libretexts.org

Table 2: Physicochemical Properties of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid

PropertyValue
Molecular FormulaC₉H₄Cl₂O₂S
Molecular Weight247.1 g/mol
CAS Number34576-94-8

Data for the corresponding carboxylic acid.

Overview of Current Research Trajectories and Open Questions for the Compound

Current research involving substituted benzothiophenes continues to be a vibrant area of investigation. While specific studies on this compound are limited, several research trajectories can be extrapolated based on the known chemistry and biology of the benzothiophene scaffold and the reactivity of the nitrile group.

Potential Research Directions:

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound and other polysubstituted benzothiophenes remains an active area of research. Methodologies such as the Gewald and Fiesselmann thiophene (B33073) syntheses provide foundational approaches for constructing the thiophene ring. wikipedia.orgthieme-connect.comresearchgate.netcore.ac.ukderpharmachemica.comwikipedia.orgresearchgate.netarkat-usa.orgwikiwand.comorganic-chemistry.org

Medicinal Chemistry: A primary trajectory for this compound would be its use as a building block for the synthesis of new bioactive molecules. The nitrile group can be converted into a variety of other functional groups, such as amides, tetrazoles, and other heterocycles, which are common in medicinal chemistry.

Probing Biological Activity: Given the biological activity of the corresponding carboxylic acid, it would be of interest to investigate whether the nitrile itself possesses any intrinsic biological activity. The electronic and steric differences between a nitrile and a carboxylic acid could lead to different binding affinities and pharmacological profiles.

Materials Science: Benzothiophene-containing polymers have shown promise in electronic applications. The specific substitution pattern of this compound could be explored for its potential to create novel organic electronic materials.

Open Questions:

What is the most efficient and scalable synthesis of this compound?

Does this compound exhibit any unique biological activities distinct from its carboxylic acid analogue?

What is the full scope of chemical transformations that can be performed on the nitrile group in the context of this specific chlorinated benzothiophene scaffold?

Could this molecule serve as a precursor to novel dyes, sensors, or other functional materials?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2NS/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRVCOWCSWURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3,6-Dichlorobenzothiophene Core

The formation of the 3,6-dichlorinated benzothiophene (B83047) ring system is a critical first step. This can be approached by either starting with appropriately chlorinated precursors and performing a ring-closing reaction or by introducing the chlorine atoms onto a pre-existing benzothiophene scaffold through regioselective functionalization.

Precursor Synthesis and Ring-Closing Reaction Approaches

While a specific documented synthesis for 3,6-dichlorobenzo[b]thiophene (B1647452) was not found in the surveyed literature, established benzothiophene syntheses can be adapted using chlorinated starting materials. One plausible approach involves a variation of the Fiesselmann thiophene (B33073) synthesis. wikipedia.orgderpharmachemica.comresearchgate.netwikipedia.org This would likely begin with a dichlorinated benzene (B151609) derivative, which is then elaborated to include the necessary functionalities for the thiophene ring closure.

A hypothetical pathway could start from 1,4-dichlorobenzene. Through a series of reactions, this starting material would be converted into a suitable precursor containing both the dichlorinated benzene ring and a side chain capable of cyclizing to form the thiophene ring. Such precursors often involve a thioether linkage ortho to a carbonyl group or a related reactive species.

Another potential, though less direct, ring-closing strategy for related heterocyclic systems is the Gould-Jacobs reaction, which is primarily used for quinoline (B57606) synthesis. wikipedia.orgablelab.eu The principles of this reaction, which involve the condensation of an aniline (B41778) derivative with a malonic ester derivative followed by thermal cyclization, could conceptually be adapted for the synthesis of thieno[2,3-b]quinolines, which share a fused heterocyclic core. researchgate.netbohrium.com

Regioselective Chlorination and Functionalization Protocols

An alternative to building the ring system from chlorinated precursors is the direct, regioselective chlorination of a pre-formed benzothiophene scaffold. Electrophilic substitution on the benzothiophene ring is a common method for introducing halogen atoms. beilstein-journals.org The regioselectivity of such reactions is highly dependent on the reaction conditions and the substituents already present on the ring.

Chlorination of unsubstituted benzo[b]thiophene typically occurs at the 3-position. beilstein-journals.orgrsc.orgrsc.orgnih.govrsc.orgresearchgate.net Achieving the desired 3,6-dichloro substitution pattern would likely require a multi-step process. For instance, chlorination of a benzothiophene derivative already bearing a substituent at a specific position could direct subsequent chlorination to the desired locations. The presence of activating or deactivating groups on the benzene portion of the molecule would also influence the site of electrophilic attack.

Introduction and Modification of the 2-Carbonitrile Functional Group

Once the 3,6-dichlorobenzothiophene core is in place, the next critical step is the introduction of the carbonitrile group at the 2-position. This can be achieved through direct cyanation or by the conversion of a pre-existing functional group, most notably a carboxylic acid derivative.

Direct Cyanation Techniques on Benzothiophene Scaffolds

Direct cyanation of a heteroaromatic ring can be a powerful tool. One of the most established methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. nih.govresearchgate.netmasterorganicchemistry.comwikipedia.orgnih.govresearchgate.netnih.govorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.

To apply this to the synthesis of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile, one would require the precursor 2-amino-3,6-dichlorobenzo[b]thiophene. The synthesis of 2- and 3-aminobenzothiophene derivatives has been reported in the literature. researchgate.netnih.gov Assuming the successful synthesis of the required 2-amino precursor, the Sandmeyer reaction would proceed as outlined in the following table.

Step Reaction Reagents Product
1Diazotization2-amino-3,6-dichlorobenzo[b]thiophene, NaNO₂, aq. HCl3,6-dichlorobenzo[b]thiophene-2-diazonium chloride
2Cyanation3,6-dichlorobenzo[b]thiophene-2-diazonium chloride, CuCNThis compound

This method offers a classic and reliable route to aryl nitriles, provided the starting amine is accessible.

Conversion Pathways from 2-Carboxylic Acid Derivatives (e.g., acyl chlorides, amides, esters)

A highly practical and common route for the synthesis of nitriles is through the dehydration of primary amides. This pathway is particularly relevant for this compound as its corresponding carboxylic acid, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, is a commercially available starting material. orgoreview.combohrium.comcaymanchem.comchemicalbook.comglpbio.comscbt.comlookchem.cnscbt.com The conversion from the carboxylic acid to the nitrile is a well-established, multi-step process.

First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). derpharmachemica.comglpbio.com In fact, 3,6-dichloro-benzo[b]thiophene-2-carbonyl chloride is also commercially available, streamlining this synthetic route. researchgate.netresearchgate.net

Next, the acyl chloride is reacted with ammonia (B1221849) or an ammonia source to form the corresponding primary amide, 3,6-dichlorobenzo[b]thiophene-2-carboxamide.

Finally, the primary amide is dehydrated to yield the target nitrile. A variety of dehydrating agents can be employed for this step, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). rsc.orgnih.govresearchgate.netmasterorganicchemistry.comorgoreview.com

Starting Material Intermediate 1 Intermediate 2 Final Product
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride3,6-dichlorobenzo[b]thiophene-2-carboxamideThis compound
Reagents SOCl₂ or PCl₅NH₃P₂O₅, POCl₃, or SOCl₂

This pathway, starting from the readily available carboxylic acid or acyl chloride, represents a robust and scalable method for the synthesis of this compound.

Reactivity of the Nitrile Group in Derivatization Reactions

The carbonitrile group in this compound is a versatile functional handle for further molecular elaboration. The reactivity of this nitrile is influenced by the electron-withdrawing nature of the two chlorine atoms and the benzothiophene ring system. nih.govchemrxiv.orgacs.org This electron deficiency enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

Common derivatization reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid. This reaction effectively reverses the synthetic pathway described in section 2.2.2.

Reduction: The nitrile group can be reduced to a primary amine (3,6-dichlorobenzo[b]thiophen-2-yl)methanamine. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.comresearchgate.netlibretexts.orgyoutube.com

Cycloaddition Reactions: Aryl nitriles can participate in cycloaddition reactions. For example, they can react with nitrile oxides in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings like oxadiazoles. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netoup.com

The reactivity of the nitrile group in this compound allows for its conversion into a variety of other functional groups, making it a key intermediate in the synthesis of more complex molecules.

Synthetic Routes to Novel this compound Analogues

Amination and Amidation Reactions to Form Peptide and Hydrazide Derivatives

The nitrile functionality at the 2-position of the benzo[b]thiophene core is a key handle for the introduction of amide and hydrazide moieties, which are prevalent in many biologically active molecules. The synthetic strategy typically involves the initial hydrolysis of the nitrile to the corresponding carboxylic acid or amide.

Hydrolysis and Amide Formation

The conversion of this compound to 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid can be achieved under acidic or alkaline conditions. lumenlearning.comlibretexts.orgchemguide.co.uk For instance, heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid would yield the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis with an aqueous base such as sodium hydroxide, followed by acidification, also affords the carboxylic acid. libretexts.org This carboxylic acid is a known building block in the synthesis of various inhibitors. caymanchem.comchemicalbook.comglpbio.comscbt.com

Once the carboxylic acid is obtained, standard peptide coupling methods can be employed to form amide bonds with a wide array of amines, including amino acid esters and peptides. ekb.eg Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation. mdpi.com

Hydrazide and Acylhydrazone Synthesis

Similarly, the carboxylic acid can be reacted with hydrazine (B178648) hydrate, often in an alcoholic solvent, to produce 3,6-dichloro-benzo[b]thiophene-2-carbohydrazide. mdpi.com These hydrazides are valuable intermediates for the synthesis of acylhydrazones, which are known to possess antimicrobial properties. mdpi.com The reaction of the carbohydrazide (B1668358) with various aromatic or heteroaromatic aldehydes leads to the formation of the corresponding acylhydrazone derivatives. mdpi.com

A plausible synthetic pathway from the nitrile to peptide and hydrazide derivatives is outlined below:

Scheme 1: Synthesis of Peptide and Hydrazide Derivatives
(A plausible reaction scheme based on established chemical principles.)
Reaction scheme showing the conversion of this compound to its carboxylic acid, followed by reaction with an amine (R-NH2) to form an amide, and with hydrazine (H2N-NH2) to form a hydrazide.
Reactant Reagents and Conditions Product
This compound1. H3O+, Δ 2. R-NH2, DCC, DMAP3,6-Dichloro-N-substituted-benzo[b]thiophene-2-carboxamide
This compound1. H3O+, Δ 2. H2N-NH23,6-Dichloro-benzo[b]thiophene-2-carbohydrazide

Cyclization Reactions Utilizing the Nitrile Functionality

The nitrile group in this compound can participate in various cyclization reactions to form fused heterocyclic systems. These reactions often involve the initial transformation of the nitrile or the introduction of a suitable functional group on an adjacent position.

One potential strategy involves the reduction of the nitrile to a primary amine, which can then act as a nucleophile in a cyclization reaction. For instance, if a suitable electrophilic center is introduced at the 3-position, an intramolecular cyclization could lead to the formation of a thieno[2,3-c]pyridine (B153571) ring system.

A hypothetical cyclization pathway could involve the introduction of an amino group at the 3-position via nucleophilic aromatic substitution or a metal-catalyzed amination, followed by an intramolecular cyclization involving the nitrile group to form a fused pyrimidine (B1678525) ring.

Scheme 2: Hypothetical Cyclization to a Thieno[2,3-d]pyrimidine (B153573) System
(A plausible reaction scheme based on established chemical principles.)
Hypothetical reaction scheme showing the conversion of this compound to a 3-amino derivative, followed by intramolecular cyclization to form a fused pyrimidine ring.
Starting Material Proposed Transformation Potential Product
This compound1. Amination at C-3 2. Intramolecular cyclizationA tetracyclic thieno[2,3-d]pyrimidine derivative

Cross-Coupling and Other Metal-Catalyzed Transformations

The two chlorine atoms at the 3- and 6-positions of the benzo[b]thiophene core are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of novel analogues.

Regioselectivity in Cross-Coupling Reactions

A key aspect of these transformations is the regioselectivity, as the two chlorine atoms may exhibit different reactivities. In many dihalo-heterocycles, the regioselectivity of the cross-coupling reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in Suzuki-Miyaura couplings of dichloropyrimidines, the site of reaction can be influenced by the electronic nature of other substituents on the ring. nih.gov Similarly, in Sonogashira couplings of dichloro-2-pyrone, high regioselectivity for the 6-position has been observed. rsc.orgrsc.orgnih.gov

For 3,6-dichlorobenzo[b]thiophene, it is anticipated that the chlorine at the 3-position might be more reactive towards oxidative addition to the palladium catalyst due to the electronic influence of the thiophene ring. However, steric factors could also play a significant role.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction would enable the introduction of various aryl and heteroaryl groups at the 3- and/or 6-positions by coupling with the corresponding boronic acids or esters. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it may be possible to achieve selective mono- or di-arylation.

Sonogashira Coupling

The Sonogashira coupling would allow for the introduction of terminal alkynes, which are versatile functional groups that can be further elaborated. The regioselectivity of this reaction on dihalo-heterocycles has also been shown to be controllable. rsc.orgrsc.orgnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups. Selective mono- or di-amination could potentially be achieved by tuning the reaction conditions. nih.gov

The table below summarizes the potential cross-coupling reactions and the expected types of products.

Reaction Type Coupling Partner Potential Product Key Considerations
Suzuki-MiyauraAryl/heteroaryl boronic acid3-Aryl-6-chloro- or 3,6-diaryl-benzo[b]thiophene-2-carbonitrileCatalyst and ligand choice for regioselectivity
SonogashiraTerminal alkyne3-Alkynyl-6-chloro- or 3,6-dialkynyl-benzo[b]thiophene-2-carbonitrileRegiocontrol through reaction conditions
Buchwald-HartwigPrimary/secondary amine3-Amino-6-chloro- or 3,6-diamino-benzo[b]thiophene-2-carbonitrilePotential for selective amination

Advanced Characterization and Analytical Methodologies

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive characterization of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzo[b]thiophene core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents. The protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The carbon atoms attached to the chlorine atoms would also exhibit distinct chemical shifts, typically shifted downfield. The remaining aromatic carbons would appear in the aromatic region of the spectrum.

Anticipated NMR Data (Theoretical):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5 (multiplet)120 - 140
C-Cl-130 - 145
C-CN-100 - 110
C≡N-110 - 125

Note: This is a hypothetical representation. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be that of the nitrile (C≡N) stretching vibration, which is expected to appear in the region of 2220-2260 cm⁻¹. Other characteristic vibrations would include C-Cl stretching, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C=CStretching1450 - 1600
C-ClStretching600 - 800
Aromatic C-HStretching3000 - 3100

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having specific relative intensities. Fragmentation of the molecular ion would likely involve the loss of the nitrile group (CN) or chlorine atoms.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The purity would be determined by the area percentage of the main peak in the chromatogram.

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) would be appropriate. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC).

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in a compound. The experimentally determined percentages would be compared with the theoretically calculated values for the empirical formula of this compound (C₉H₃Cl₂NS) to confirm its elemental composition.

Theoretical Elemental Composition:

Element Symbol Atomic Weight Percentage
CarbonC12.0147.39%
HydrogenH1.011.33%
ChlorineCl35.4531.09%
NitrogenN14.016.14%
SulfurS32.0714.06%

Based on the scientific literature, the biological activities and research applications outlined in your request are associated with the chemical compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid , commonly referred to as BT2 . The provided search results consistently and exclusively discuss the effects of this carboxylic acid derivative.

There is no information within the provided search results detailing the investigation of "this compound" in the context of the specified biological targets and pathways, such as BCKDK, Mcl-1, TLR3, DAO, or BCAA catabolism. These two compounds, while structurally related, are distinct chemical entities with different functional groups (a nitrile group, -C≡N, versus a carboxylic acid group, -COOH), which critically impacts their chemical properties and biological interactions.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline, as the existing research pertains to a different molecule. Proceeding would lead to a factually incorrect article attributing the biological activities of one compound to another.

Molecular Interactions and Biological Research Applications Preclinical Focus

Mechanistic Studies of Cellular and Molecular Pathways

Suppression of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Activation

There is currently no scientific literature available that details the effects of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile on the activation of the mammalian target of rapamycin complex 1 (mTORC1). Extensive searches of chemical and biological databases have not yielded any studies investigating whether this specific compound promotes or inhibits the mTORC1 signaling pathway.

Impact on Cyclooxygenase-2 (COX-2) Expression

Similarly, information regarding the impact of this compound on cyclooxygenase-2 (COX-2) expression is absent from the current body of scientific research. Preclinical studies that would typically evaluate a compound's pro- or anti-inflammatory properties through markers like COX-2 have not been published for this particular molecule.

Effects on Mitochondrial Respiration and Membrane Potential

The effects of this compound on mitochondrial function, specifically its influence on cellular respiration and mitochondrial membrane potential, have not been documented in peer-reviewed literature. Consequently, there is no available data to report on this aspect of its biological activity.

Preclinical In Vitro and In Vivo Model Studies

Consistent with the lack of data on its specific molecular interactions, there is a corresponding absence of published preclinical studies for this compound.

Biochemical Assays for Enzyme Inhibition Kinetics and Binding Affinity

No biochemical assays detailing the enzyme inhibition kinetics or binding affinity of this compound have been made publicly available. Therefore, its profile as a potential enzyme inhibitor remains uncharacterized.

Studies in Cultured Mammalian Cells and Primary Cell Lines

Investigations using cultured mammalian cells or primary cell lines to determine the cellular effects of this compound have not been reported in the scientific literature.

Animal Model Investigations of Biochemical and Physiological Endpoints

There are no published in vivo studies using animal models to investigate the biochemical and physiological effects of this compound. As such, data on its impact on endpoints such as branched-chain amino acid (BCAA) levels, branched-chain α-ketoacid dehydrogenase complex (BCKDC) activity, or inflammatory markers are not available.

Analysis of Gut Microbiota Composition and Diversity in Disease Models

In preclinical research, understanding the interaction between a novel chemical entity and the host's gut microbiota is of growing importance. While specific studies on the effect of this compound on gut microbiota are not detailed in the available literature, the established methodologies for such analyses are critical for the preclinical assessment of any new compound.

In a typical preclinical study using disease models (e.g., inflammatory bowel disease or metabolic syndrome), the investigation would proceed as follows:

Sample Collection: Fecal samples are collected from animal models at baseline, during, and after administration of the compound.

DNA Extraction and Sequencing: Bacterial genomic DNA is extracted from the samples. The 16S ribosomal RNA (rRNA) gene, which contains hypervariable regions specific to different bacterial taxa, is amplified using PCR and sequenced. This technique allows for the identification and relative quantification of the bacteria present.

Bioinformatic Analysis: The sequencing data is processed to classify bacteria into different taxonomic levels (phylum, class, order, family, genus, species). Key metrics are calculated to assess the health and diversity of the microbial community.

Key Parameters in Gut Microbiota Analysis:

ParameterDescriptionCommon MetricsPotential Implications of Change
Alpha Diversity The diversity within a single sample. It measures the richness (number of species) and evenness (distribution of species).Shannon index, Simpson index, Chao1A decrease in alpha diversity is often linked to dysbiosis and various disease states.
Beta Diversity The diversity between different samples. It compares the microbial composition of different treatment groups.Bray-Curtis dissimilarity, Jaccard distanceSignificant differences between a treated group and a control group indicate that the compound has altered the overall gut microbiota structure.
Key Taxa Ratios The ratio of major bacterial phyla is often used as an indicator of gut health.Firmicutes/Bacteroidetes (F/B) RatioAn altered F/B ratio has been associated with obesity and other metabolic disorders.
Specific Taxa Abundance Changes in the abundance of specific beneficial (e.g., Lactobacillus, Bifidobacterium) or pathogenic (e.g., Clostridium difficile) bacteria.Relative Abundance (%)An increase in beneficial bacteria or a decrease in pathogenic bacteria would be considered a positive therapeutic indicator.

This analytical approach provides crucial insights into whether a compound like this compound might exert its therapeutic effects directly or indirectly through modulation of the gut microbiome, a key consideration in modern drug development.

Structure-Activity Relationship (SAR) and Rational Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

Identification of Key Pharmacophoric Elements within the 3,6-Dichlorobenzothiophene Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold possesses several features that can be considered key pharmacophoric elements. Functionalized heteroaromatic compounds and their scaffolds are of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals. researchgate.net

Potential Pharmacophoric Features of the Scaffold:

FeatureDescriptionPotential Interactions
Benzo[b]thiophene Core A rigid, bicyclic aromatic system. This planar structure serves as a scaffold to orient other functional groups in a defined three-dimensional space.Can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket.
Sulfur Atom (Thiophene) A heteroatom within the five-membered ring.Can act as a hydrogen bond acceptor and may influence the electronic properties and metabolic stability of the molecule.
Chlorine Atoms (Positions 3 and 6) Electron-withdrawing and lipophilic substituents on the benzene (B151609) ring.Can modulate the electronic distribution (pKa) of the scaffold, enhance membrane permeability, and form specific halogen bonds or hydrophobic interactions with the target protein.
Carbonitrile Group (Position 2) A polar, linear functional group (-C≡N).Can act as a strong hydrogen bond acceptor and participate in dipole-dipole interactions, potentially anchoring the ligand in the binding site.

These elements collectively define the potential for this scaffold to interact with biological targets, making it a valuable starting point for designing new therapeutic agents.

Correlation Between Structural Modifications and Biochemical Potency/Selectivity

Modifying the this compound scaffold is a strategy to optimize its potency (the concentration of the drug required to produce a specific effect) and selectivity (its ability to act on a specific target over others). SAR studies on related heterocyclic compounds demonstrate how subtle changes can lead to significant differences in biological activity. nih.govnih.gov

For instance, studies on other molecular frameworks have shown that:

Altering Aromatic Substituents: Replacing substituents on aromatic rings can drastically alter activity. In one series of compounds, replacing a chloro group with a bromo group increased cytotoxic activity. nih.gov Similarly, modifying methoxy (B1213986) groups on an aryl ring was found to significantly impact antiproliferative potency. nih.gov

Modifying Core Ring Systems: The nature of the core heterocyclic system is crucial. The length and flexibility of linkers between rings can affect the conformation and ability of a molecule to bind to its target. nih.gov

Varying Functional Groups: The presence and position of functional groups are critical. For example, studies on 1-phenylbenzazepines indicate that a methyl group at a specific position is important for dopamine (B1211576) D1 receptor affinity. mdpi.com

Conceptual SAR Table for the 3,6-Dichlorobenzothiophene Scaffold:

This table illustrates hypothetical modifications and their potential impact on bioactivity, based on established medicinal chemistry principles.

Modification SiteOriginal GroupPotential ModificationRationale / Potential Impact
Position 6 Chloro (-Cl)Methoxy (-OCH₃)Increase polarity, potentially introduce a hydrogen bond donor/acceptor site, altering selectivity. nih.gov
Position 3 Chloro (-Cl)Trifluoromethyl (-CF₃)Enhance lipophilicity and metabolic stability; may alter electronic profile and binding interactions.
Position 2 Carbonitrile (-CN)Amide (-CONH₂)Introduce hydrogen bond donor and acceptor capabilities, potentially increasing affinity through new interactions.
Benzene Ring Hydrogen (-H)Fluoro (-F)Add a small, lipophilic group that can act as a weak hydrogen bond acceptor and block metabolic oxidation at that position.

These examples demonstrate the rational approach used by chemists to fine-tune the properties of a lead compound.

Fragment-Based Approaches to Ligand Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It starts by screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These hits serve as starting points for building more potent, drug-like molecules. rug.nl

The 3,6-dichlorobenzo[b]thiophene (B1647452) scaffold is well-suited for an FBDD approach.

Fragment Screening: A library containing the core benzothiophene (B83047) fragment or a simplified version would be screened against a protein target using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR). nih.gov

Hit Identification and Optimization: Once a fragment like the dichlorobenzothiophene core is identified as binding to the target, its binding mode is determined. nih.gov Optimization can then proceed via several strategies:

Fragment Growing: Functional groups are systematically added to the fragment core to explore the surrounding binding pocket and form new interactions, thereby increasing potency. rug.nl

Fragment Merging: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, larger molecule with significantly higher affinity. nih.gov

Scaffold Hopping: The core scaffold can be replaced with a chemically different one that maintains the key binding interactions, which can be useful for improving properties or securing intellectual property.

FBDD offers advantages over traditional high-throughput screening, including higher hit rates and the ability to generate novel chemical matter for challenging targets. rug.nl

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules. For 3,6-dichlorobenzo[b]thiophene-2-carbonitrile, DFT calculations could elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

These calculations would reveal key aspects of the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. The locations of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. An analysis of the molecular electrostatic potential would identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions. Such studies on related benzothiophene (B83047) structures have utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a reliable balance between accuracy and computational cost.

Table 1: Hypothetical Data from Quantum Mechanical Calculations This table illustrates the type of data that would be generated from QM calculations. The values are not based on actual experimental or computational results for this specific molecule.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.5 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures molecular polarity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

When investigating a potential drug candidate, MD simulations are crucial for studying protein-ligand interactions. After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the protein-ligand complex. This simulation assesses the stability of the binding pose, characterizes the key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking), and can be used to calculate the binding free energy. This provides a more dynamic and realistic picture of the binding event than static docking models.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a fragment or a hit compound against a particular protein, virtual ligand design methodologies would be employed to optimize its structure for improved potency and selectivity.

This process involves generating derivatives of the parent molecule by adding, removing, or modifying functional groups. These new virtual compounds are then docked into the protein's binding site, and their predicted binding affinities are calculated. This iterative cycle of design and evaluation allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. The benzo[b]thiophene scaffold, for instance, is a privileged structure in drug discovery, and computational methods are frequently used to explore modifications to this core to target various proteins.

Prediction of Spectroscopic Signatures from First Principles

Quantum mechanical calculations can predict various spectroscopic properties from first principles (i.e., based on the fundamental laws of quantum mechanics). For this compound, these methods can calculate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these computationally predicted spectra with experimentally obtained data is a powerful method for confirming the structure and purity of a synthesized compound. Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Applications in Materials Science and Chemical Engineering

Role as a Chemical Building Block for Advanced Materials Synthesis

While direct applications of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile in final materials are not extensively documented, its role as a chemical intermediate or building block is crucial. The benzothiophene (B83047) core is a key structural motif in many advanced materials, and the dichloro- and cyano- functional groups offer versatile reactive sites for further chemical elaboration.

A closely related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, is well-established as a building block in the synthesis of various inhibitors for biological targets, such as myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO). caymanchem.comglpbio.com The carbonitrile can serve as a direct precursor to this carboxylic acid (via hydrolysis), or it can be used to synthesize other derivatives like amidines or tetrazoles, which are valuable in medicinal chemistry and materials science. This positions this compound as a foundational component for creating more complex, functional molecules.

The synthesis of advanced materials often relies on such specialized intermediates to introduce specific properties. researchgate.net The chlorine substituents on the benzene (B151609) ring and the nitrile group on the thiophene (B33073) ring allow for a variety of coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and functional group transformations, enabling the construction of larger, conjugated systems for electronic or optical applications.

Table 1: Physicochemical Properties of a Key Derivative: 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid

PropertyValueReference
CAS Number34576-94-8 caymanchem.comscbt.com
Molecular FormulaC₉H₄Cl₂O₂S caymanchem.comscbt.com
Molecular Weight247.1 g/mol caymanchem.comscbt.com
Purity≥95% caymanchem.comscbt.com
AppearanceA crystalline solid caymanchem.com
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml caymanchem.com
λmax239, 251, 296 nm caymanchem.com

Incorporation into Functional Coatings and Composites (e.g., anticorrosive applications)

Thiophene and its derivatives have been identified as effective corrosion inhibitors for metals such as iron and steel. frontiersin.orgnih.gov The protective mechanism involves the adsorption of the organic molecules onto the metal surface. The sulfur atom in the thiophene ring, along with other heteroatoms and π-electrons from the aromatic system, can form a coordinate bond with the vacant d-orbitals of the metal atoms. This forms a protective film that isolates the metal from the corrosive environment. frontiersin.org

Studies have shown that thiophene derivatives can act as mixed-type corrosion inhibitors, effectively blocking active sites on the metal surface. nih.govresearchgate.net The efficiency of these inhibitors is often enhanced by the presence of other functional groups that can increase the electron density and facilitate stronger adsorption.

While this compound has not been specifically tested in this capacity, its molecular structure suggests potential for anticorrosive applications. The benzothiophene core provides the necessary heterocyclic sulfur atom and aromatic system for adsorption. Therefore, it could be explored as an additive in anticorrosive paints and functional coatings, potentially offering a high level of protection for metallic substrates. researchgate.net Research on similar bithiophene derivatives has demonstrated high inhibition effectiveness, with some achieving over 96% efficiency in acidic environments. nih.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Cationic Thiophene Derivatives on C-steel in 1 M HCl

Inhibitor CompoundInhibition Efficiency (%)MethodReference
MA-1740 (dicationic bithiophene derivative)96.9%Tafel Polarization nih.gov
MA-1615 (monocationic terthiophene derivative)95.6%Tafel Polarization nih.gov

Exploration in Organic Electronics and Optoelectronic Materials

The class of benzothiophene derivatives is a cornerstone in the field of organic electronics. These compounds form rigid, planar structures that facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport. nih.gov As a result, benzothiophene-based molecules are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Materials based on the caymanchem.combenzothieno[3,2-b] caymanchem.combenzothiophene (BTBT) core, a larger fused system containing the benzothiophene motif, have demonstrated particularly high performance, with some derivatives achieving charge carrier mobilities exceeding 1.0 cm²/Vs in solution-processed OFETs. nih.gov The design of new benzothiophene derivatives is a key strategy for developing next-generation organic semiconductors with improved stability and performance. mdpi.comresearchgate.net

Given this context, this compound serves as a potential starting material for the synthesis of novel organic semiconductors. The chloro- and nitrile- substituents can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials and to attach solubilizing groups or other functional moieties. Theoretical studies on related cyanopyridinone-based chromophores incorporating a benzothiophene ring have shown that such modifications can significantly improve optoelectronic properties, making them promising candidates for organic solar cells. rsc.org The development of solution-processable small-molecule organic semiconductors based on benzothiophene units continues to be an active area of research, with some new derivatives showing high on/off current ratios greater than 10⁶ in transistors. mdpi.comresearchgate.net

Table 3: Performance of Selected Benzothiophene-Based Organic Semiconductors in OFETs

Material ClassAchieved Hole Mobility (cm²/Vs)Device TypeReference
Dialkyl-BTBT derivatives> 1.0Solution-processed OFET nih.gov
2,7-diphenyl BTBT (DPh-BTBT)up to 2.0Vapor-deposited OFET nih.gov
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)> 3.0Vapor-deposited OFET nih.gov
Benzo[b]thieno[2,3-d]thiophene (BTT) derivative0.005Solution-sheared OFET mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Selective and Potent Analogs for Specific Biological Targets

The benzo[b]thiophene core is a "privileged structure" in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties. researchgate.netnih.gov A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of several key biological targets, including myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO). labscoop.comcaymanchem.com Furthermore, it has shown therapeutic potential in ulcerative colitis by modulating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.gov

Future research will likely focus on extensive structure-activity relationship (SAR) studies to develop analogs of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile with enhanced potency and selectivity. researchgate.netnih.gov This involves systematically modifying the compound's structure—for instance, by altering the substituents on the benzo[b]thiophene core or transforming the 2-carbonitrile group into other functional groups—to optimize interactions with specific biological targets. nih.gov The goal is to design new molecules with improved therapeutic profiles and reduced off-target effects. researchgate.net For example, strategic halogen substitutions on the benzo[b]thiophene ring have been shown to selectively modify biological activities, with some chlorinated derivatives showing high potency. nih.gov

Table 1: Known Biological Targets of a Close Analog (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)

Target Protein/ComplexAssociated Disease/ProcessReference
Myeloid cell leukemia 1 (Mcl-1)Cancer caymanchem.com
TLR3/dsRNA complexInflammation, Viral Infections labscoop.comcaymanchem.com
D-amino acid oxidase (DAO)Neurological Disorders labscoop.comcaymanchem.com
mTORC1 PathwayUlcerative Colitis, Inflammation nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand how this compound and its future analogs exert their biological effects, a systems-level approach is necessary. The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the complete mechanism of action. escholarship.org

For instance, studies on the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have already pointed to its ability to modulate the gut microbiota. nih.govresearchgate.net Future research could leverage metabolomics to analyze the complex metabolic interplay between the compound, the host, and the gut microbiome. nih.govnih.gov By measuring global changes in metabolites, researchers can identify the specific biochemical pathways affected by the compound. researchgate.net Combining this with genomic and proteomic data will provide a comprehensive picture of the cellular response, revealing novel drug targets and biomarkers for efficacy.

Exploration of Novel Synthetic Pathways for Scalable Production and Diversification

The advancement of benzo[b]thiophene-based compounds from laboratory research to clinical or commercial applications hinges on the development of efficient and scalable synthetic methods. benthamdirect.comingentaconnect.com While numerous strategies for constructing the benzo[b]thiophene skeleton exist, including transition metal-catalyzed reactions and various cyclization techniques, there is a continuous need for more sustainable and cost-effective processes. researchgate.netresearchgate.netmdpi.com

Future synthetic research will likely focus on "green chemistry" principles, such as utilizing environmentally benign solvents like ethanol, employing readily available and non-toxic reagents, and developing one-pot reactions to minimize waste and improve efficiency. nih.govuwf.eduorganic-chemistry.orgnih.gov Methodologies like aryne reactions, photocatalytic processes, and novel domino reactions are being explored to create diverse libraries of functionalized benzo[b]thiophenes. researchgate.netrsc.orgrsc.org The development of robust, scalable routes is crucial for both producing sufficient quantities for advanced testing and for creating a wide range of derivatives for SAR studies. researchgate.net

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions and Biological Processes

Optimizing the synthesis and understanding the real-time biological activity of this compound can be significantly enhanced by advanced analytical techniques. In situ monitoring of chemical reactions provides real-time data on reaction kinetics and the formation of intermediates, allowing for precise control and optimization of synthetic processes. researchgate.net Techniques such as kinetic analysis using isotope effects can elucidate reaction mechanisms, as demonstrated in studies of the direct arylation of benzo[b]thiophenes. nih.govacs.org

Furthermore, advanced techniques like fluorogenic labeling could enable the real-time in situ monitoring of the compound's interaction with its biological targets within living cells. acs.org This provides invaluable spatial and temporal information about the drug's mechanism of action, moving beyond static measurements to a dynamic understanding of its cellular effects.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The utility of the benzo[b]thiophene scaffold is not limited to medicine. These heterocycles are of significant interest in materials science, particularly as organic semiconductors for electronic applications. researchgate.netingentaconnect.com Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), a related structural motif, are used in high-performance organic field-effect transistors (OFETs) and organic photovoltaics. nih.govrsc.org

The unique electronic properties of the chlorinated benzo[b]thiophene core in this compound make it a candidate for the development of novel organic electronic materials. mdpi.comresearchgate.netmdpi.com Future interdisciplinary research will involve collaborations between synthetic chemists, materials scientists, and physicists to design and synthesize new derivatives with tailored optoelectronic properties. This could lead to the creation of new materials for flexible displays, sensors, and solar cells, demonstrating the versatile potential of this chemical scaffold beyond its biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-dichlorobenzo[b]thiophene-2-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves cyclization and halogenation steps. For example, thiophene precursors (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) can react with aromatic aldehydes in DMF with ZnCl₂ as a catalyst under reflux (70–80°C for 2–3 hours). Post-reaction purification via recrystallization (ethanol) yields high-purity products . Alternative routes include Suzuki-Miyaura coupling for regioselective chlorination, though this requires palladium catalysts and controlled inert atmospheres . Yield optimization depends on stoichiometric ratios, solvent selection, and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR) and aromatic proton environments .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2125844) resolves bond angles (e.g., C11–C12–Cl1: 120.35°) and torsional parameters, critical for validating fused-ring geometry .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 239.95 [M+H]⁺) and detects impurities .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release during decomposition .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is advised .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter the bioactivity of benzo[b]thiophene derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl at positions 3 and 6) enhances metabolic stability and binding affinity. For example, 3,6-dichloro substitution increases lipophilicity (logP ~2.8), improving membrane permeability. Comparative SAR studies using analogues (e.g., methyl or trifluoromethyl derivatives) reveal that halogenation at specific positions optimizes interactions with target enzymes like BCKDK (branched-chain ketoacid dehydrogenase kinase) .

Q. What challenges arise in resolving crystallographic data for halogenated thiophene derivatives, and how are they addressed?

  • Methodological Answer : Heavy atoms (Cl) cause absorption artifacts in X-ray diffraction. Mitigation strategies include:

  • Data Collection : Use graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS).
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for Cl atoms. Example: For 3-amino-4-(1,3-benzoxazol-2-yl)thiophene-2-carbonitrile, R-factor convergence to 0.042 was achieved via full-matrix least-squares refinement .

Q. How does this compound modulate BCAA metabolism in metabolic disease models?

  • Methodological Answer : As a BCKDK inhibitor (IC₅₀ ~5 µM), it enhances BCKDH complex activity, accelerating branched-chain amino acid (BCAA) catabolism. In murine models of insulin resistance, oral administration (10 mg/kg/day) reduces circulating BCAA levels by 40%, restoring glucose homeostasis. Mechanistic studies involve isotope tracing (¹³C-leucine) to quantify flux through BCAA oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.